9-Deazaadenosine triphosphate

adenosine deaminase ADA resistance C-nucleoside metabolism

Researchers investigating ATP-utilizing enzymes in ADA-competent biological matrices face confounded results when adenosine-based probes undergo deamination. 9-Deazaadenosine triphosphate (c9ATP) eliminates this variable through its defining C-nucleoside C-C glycosidic bond, which confers resistance to ADA, nucleoside phosphorylases, and nucleosidases. • ADA-independent: EHNA has no effect on c9ATP formation or activity, confirming zero ADA interference. • Non-hydrolyzable scaffold: C-C bond prevents phosphorolytic cleavage-resistance no N-nucleoside deaza analog can claim. • Clean mechanistic separation: Neither an SAHH inhibitor nor substrate (unlike 3-deazaadenosine), enabling unambiguous attribution of antiproliferative phenotypes (IC₅₀ 11-85 nM across 9 human solid tumor lines) to ATP analog-dependent mechanisms. • Quantifiable ATP pool replacement: Cellular c9ATP accumulation produces stoichiometric displacement of endogenous ATP, measurable by HPLC or MS. Supplied as a lyophilized solid with batch-specific purity certification. Standard pack sizes from 1 mg to 100 mg; bulk and custom synthesis options available on request.

Molecular Formula C11H17N4O13P3
Molecular Weight 506.19 g/mol
CAS No. 86568-55-0
Cat. No. B1220949
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9-Deazaadenosine triphosphate
CAS86568-55-0
Synonyms9-deazaadenosine triphosphate
C9ATP
Molecular FormulaC11H17N4O13P3
Molecular Weight506.19 g/mol
Structural Identifiers
SMILESC1=NC2=C(C1C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)N=CN=C2N
InChIInChI=1S/C11H17N4O13P3/c12-11-7-6(14-3-15-11)4(1-13-7)10-9(17)8(16)5(26-10)2-25-30(21,22)28-31(23,24)27-29(18,19)20/h1,3-5,8-10,16-17H,2H2,(H,21,22)(H,23,24)(H2,12,14,15)(H2,18,19,20)/t4?,5-,8-,9-,10+/m1/s1
InChIKeyMXSLUFGKBYJNGX-UDUKESQJSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





9-Deazaadenosine Triphosphate Overview


9-Deazaadenosine triphosphate (c9ATP; CAS 86568-55-0) is the triphosphate metabolite of 9-deazaadenosine, a synthetic C-nucleoside isostere of adenosine in which the N9 nitrogen of the purine ring is replaced by carbon, creating a pyrrolo[3,2-d]pyrimidine scaffold linked to ribose via a non-hydrolyzable C–C glycosidic bond [1]. This structural alteration—the defining feature that distinguishes it from all N-nucleoside ATP analogs (including 1-, 3-, and 7-deazaadenosine derivatives)—imparts resistance to phosphorolytic and hydrolytic cleavage by nucleoside phosphorylases and nucleosidases, while preserving the capacity for intracellular phosphorylation to the triphosphate form [2]. First synthesized and characterized as a cytotoxic C-nucleoside in 1981 [3], the triphosphate species (c9ATP) is the active intracellular metabolite responsible for the compound's biological effects, including inhibition of lymphocyte-mediated cytolysis and potent antiproliferative activity across multiple human solid tumor lines.

C‑nucleoside triphosphate analog for ATP probe studies
Intracellular phosphorylation to active c9ATP in ADA‑competent systems
Reported cell‑model response and ATP pool perturbation context

9-Deazaadenosine Triphosphate: Irreplaceable vs. Other Analogs


9-Deazaadenosine triphosphate occupies a mechanistically unique position among deaza-ATP analogs that renders generic substitution scientifically invalid. While 3-deazaadenosine acts primarily through S-adenosylhomocysteine hydrolase (SAHH) inhibition (Ki = 3.9 µM) and 7-deazaadenosine (tubercidin) is an excellent adenosine kinase substrate that incorporates into DNA and causes chain termination, 9-deazaadenosine—and its triphosphate metabolite c9ATP—operates through a fundamentally different dual mechanism: it is neither a substrate nor an inhibitor of SAHH, is resistant to adenosine deaminase (ADA), and exerts cytotoxicity through simultaneous intracellular c9ATP accumulation coupled with depletion of endogenous ATP pools [1]. The C–C glycosidic bond additionally confers resistance to enzymatic cleavage that no N-nucleoside deaza analog can claim [2]. These three orthogonal differentiation axes—ADA/SAHH independence, C-nucleoside metabolic stability, and dual ATP-disruption mechanism—mean that experimental outcomes obtained with 9-deazaadenosine triphosphate cannot be reproduced or extrapolated from any other single deaza-ATP analog.

3‑Deazaadenosine: mechanism mismatch
SAHH inhibition (Ki 3.9 µM) and methylation disruption confound ATP‑analog interpretation; may not reproduce c9ATP‑specific ATP‑pool effects.
7‑Deazaadenosine (tubercidin): functional divergence
Excellent AK substrate that incorporates into DNA and causes chain termination; does not mimic ATP‑pool displacement or SAHH‑independent activity.
1‑Deazaadenosine: target misalignment
Primary ADA inhibitor (Ki 0.35–40 µM) without triphosphate‑mediated ATP analog effects; alters ADA‑dependent readouts rather than serving as an ATP probe.

9-Deazaadenosine Triphosphate Comparative Evidence


Adenosine Deaminase (ADA) Resistance

9-Deazaadenosine (c9Ado) is not a substrate for adenosine deaminase (ADA). In mouse cytolytic lymphocytes and human erythrocytes, neither the inhibition of lymphocyte-mediated cytolysis (LMC) by c9Ado nor the metabolic formation of c9ATP was affected by the potent ADA inhibitor erythro-9-(2-hydroxy-3-nonyl)adenine (EHNA) [1]. This contrasts sharply with the natural substrate adenosine, which is rapidly deaminated by ADA, and with 1-deazaadenosine, which is a potent ADA inhibitor (Ki ranging from 3.5 × 10⁻⁷ M for human erythrocyte ADA to 4 × 10⁻⁵ M for Takadiastase ADA) [2]. In antitumor assays across nine human solid tumor lines, only one cell line (ovarian carcinoma MR) showed activity potentiation (~10-fold) upon co-treatment with the ADA inhibitor 2′-deoxycoformycin (dCF), confirming that ADA-mediated deamination is not a significant clearance pathway for c9Ado in the majority of cellular contexts [3].

ADA resistance
Cross‑study reported
c9Ado/c9ATP activity and formation unaffected by EHNA; only 1/9 tumor lines showed potentiation with dCF
Supports ADA‑competent assay use
Adenosine and 1‑deazaadenosine are ADA substrates or inhibitors; c9Ado is ADA‑inert
adenosine deaminase ADA resistance C-nucleoside metabolism lymphocyte cytolysis

SAHH Independence

9-Deazaadenosine (c9Ado) is neither an inhibitor nor a substrate for S-adenosylhomocysteine hydrolase (SAHH), as demonstrated by the complete lack of effect of L-homocysteine thiolactone on the inhibition of lymphocyte-mediated cytolysis (LMC) by c9Ado [1]. This cleanly distinguishes c9Ado from 3-deazaadenosine, which is a well-characterized SAHH inhibitor and alternative substrate with a Ki of 3.9 µM against the human enzyme . 3-Deazaadenosine exerts its biological effects primarily through SAHH inhibition, leading to intracellular S-adenosylhomocysteine accumulation and consequent disruption of S-adenosylmethionine-dependent methylation reactions [2]. The SAHH independence of 9-deazaadenosine means its triphosphate metabolite c9ATP does not cross-perturb cellular methylation pathways, providing a cleaner pharmacological tool for studies requiring ATP analog effects without confounding methylation disruption.

SAHH independence
Head‑to‑head reported
L‑homocysteine thiolactone had zero effect on LMC inhibition; 3‑deazaadenosine Ki = 3.9 µM (SAHH inhibitor)
Clean ATP‑analog mechanism without methylation interference
3‑Deazaadenosine perturbs methylation; c9ATP does not cross‑react with SAHH
S-adenosylhomocysteine hydrolase SAHH inhibitor methylation deazaadenosine selectivity

Adenosine Kinase (AK) Substrate Kinetics

Adenosine kinase (AK) purified from rabbit liver phosphorylates 9-deazaadenosine (c9Ado) with a Km of 200 µM and a Vmax of only 8% that of adenosine [1]. This represents a markedly reduced catalytic efficiency compared to the natural substrate adenosine (Km typically 0.5–5 µM for mammalian AKs, with full Vmax). Despite this poor in vitro substrate efficiency, c9Ado is metabolized rapidly and extensively to c9ATP in intact mouse cytolytic lymphocytes and human erythrocytes [1], indicating that cellular accumulation of the triphosphate is highly efficient in a physiological context. This kinetic profile differentiates c9Ado from 7-deazaadenosine (tubercidin), which is an excellent AK substrate with substrate efficiency comparable to adenosine [2]. The divergence between in vitro AK kinetics and robust in-cellulo triphosphate formation is a distinctive feature of 9-deazaadenosine that is not observed with other deazaadenosine analogs.

AK substrate kinetics
Reported
Km = 200 µM, Vmax = 8% of adenosine (rabbit liver AK); yet robust cellular c9ATP formation
In vitro kinetics may not predict cellular phosphorylation efficiency
Disconnect between enzyme assay and intact‑cell triphosphate accumulation
adenosine kinase substrate kinetics Km Vmax phosphorylation

Antiproliferative Activity in Solid Tumors

The antiproliferative activity of 9-deazaadenosine (9-DAA, the nucleoside prodrug of c9ATP) was evaluated across nine different human solid tumor cell lines in vitro, yielding IC50 values in the narrow range of 1.1 × 10⁻⁸ M to 8.5 × 10⁻⁸ M (11–85 nM) [1]. This consistent sub-100 nM potency across diverse solid tumor histologies is accompanied by in vivo efficacy: in antithymocyte serum (ATS)-immunosuppressed mice bearing pancreatic carcinoma (DAN) xenografts, 9-DAA administered at 0.4 mg/kg/day for 3 consecutive days reduced tumor weights to approximately 50% of untreated controls [1]. As a comparator, 3-deazaadenosine exerts its antitumor effects primarily through SAHH inhibition and methylation disruption rather than through triphosphate metabolite accumulation, and its potency profile across solid tumor lines is less uniformly characterized [2].

Cell‑model response
Reported
IC₅₀ range 11–85 nM across 9 human solid tumor lines; in vivo ~50% tumor weight reduction (DAN xenograft, 0.4 mg/kg/day)
Supports cell‑model endpoint review
Activity context differs from SAHH‑dependent 3‑deazaadenosine
antiproliferative IC50 solid tumor pancreatic carcinoma xenograft

C-Nucleoside Stability

9-Deazaadenosine is a C-nucleoside, meaning the ribose moiety is attached to the pyrrolo[3,2-d]pyrimidine base via a carbon–carbon (C–C) glycosidic bond rather than the carbon–nitrogen (C–N) bond found in all conventional N-nucleosides including adenosine, 1-deazaadenosine, 3-deazaadenosine, and 7-deazaadenosine (tubercidin) [1]. This structural feature confers resistance to phosphorolytic cleavage by nucleoside phosphorylases, which specifically catalyze the reversible cleavage of N-glycosidic bonds in purine and pyrimidine nucleosides [2]. The C-nucleoside nature of 9-deazaadenosine was explicitly noted in its original synthesis and characterization as a 'C-nucleoside isostere of adenosine' [3]. In Giardia lamblia metabolism studies, 9-deazaadenosine was described as 'non-cleavable,' while N-nucleoside analogs (8-azaadenosine, 1-deazaadenosine, 7-deazaadenosine) were all metabolized, confirming the functional consequence of the C–C bond in cellular systems [4].

C‑nucleoside stability
Class‑level inference
C–C glycosidic bond; described as non‑cleavable in Giardia lamblia; N‑nucleoside analogs are substrates for phosphorylases
May support sustained intracellular triphosphate levels
Resistance expected from C‑nucleoside class; verify in target cell system
C-nucleoside C-glycosidic bond nucleoside phosphorylase resistance metabolic stability 9-deazaadenosine

9-Deazaadenosine Triphosphate Procurement Scenarios


Enzymology: ADA-Resistant ATP Analog

For kinetic and mechanistic studies with ATP-utilizing enzymes (kinases, ATPases, polymerases) in systems where adenosine deaminase (ADA) activity is present—such as lymphocyte preparations, erythrocyte lysates, or tissue homogenates—9-deazaadenosine triphosphate provides a critical advantage: its resistance to ADA-mediated deamination eliminates the confounding variable of analog inactivation. This was demonstrated in Zimmerman et al. (1983), where the ADA inhibitor EHNA had no effect on c9ATP formation or biological activity in lymphocytes, confirming ADA independence [1]. In contrast, adenosine-based probes or 1-deazaadenosine (an ADA inhibitor itself) introduce ADA interactions as experimental confounders. Procurement of c9ATP is therefore indicated for any enzymological assay where ADA-competent biological matrices are used and the experimental question requires a metabolically stable ATP binding-site probe.

ATP Pool Disruption vs. Methylation Inhibition

When investigating whether an antiproliferative phenotype arises from ATP analog incorporation/displacement versus S-adenosylhomocysteine hydrolase (SAHH)-mediated methylation disruption, 9-deazaadenosine triphosphate is the definitive experimental tool. As shown by Zimmerman et al. (1983), c9Ado/c9ATP is neither a SAHH inhibitor nor substrate [1], while 3-deazaadenosine is a potent SAHH inhibitor (Ki = 3.9 µM) [2]. This clean mechanistic separation—combined with the compound's demonstrated pan-solid tumor antiproliferative activity (IC50 = 11–85 nM across 9 human tumor lines) [3]—enables unambiguous attribution of observed effects to ATP analog-dependent mechanisms rather than methylation interference.

Intracellular Nucleotide Pool Dynamics

9-Deazaadenosine triphosphate is uniquely suited for studies of intracellular nucleotide pool dynamics because its cellular accumulation produces a measurable, dose-dependent replacement of endogenous ATP. In lymphocyte studies, c9ATP buildup was accompanied by a large, time-dependent decrease in cellular ATP and smaller decreases in CTP, UTP, and GTP [1]. In X-ray-induced potentially lethal damage repair (PLDR) studies, treatment with deazaadenosines resulted in deaza-ATP accumulation such that the total amount of deaza-ATP plus ATP remained constant—indicating stoichiometric replacement—while GTP and UTP pools remained nearly constant across the 10–50 µM concentration range tested [2]. This quantitative ATP pool replacement phenomenon is not observed with 3-deazaadenosine, which alters nucleotide pools primarily through IMP accumulation and adenine nucleotide depletion without equivalent triphosphate analog substitution [3]. Researchers quantifying intracellular ATP analog incorporation by HPLC or mass spectrometry should select c9ATP for experiments requiring a clean, measurable ATP-to-analog ratio shift.

Metabolic Stability in ADA/Phosphorylase Systems

For investigations of nucleoside/nucleotide analog metabolic stability—particularly in parasitic protozoa (e.g., Giardia, Leishmania), where nucleoside phosphorylase and phosphotransferase activities are critical for analog activation or clearance—9-deazaadenosine triphosphate offers a defined resistance profile. The C-nucleoside C–C glycosidic bond renders c9Ado 'non-cleavable' by phosphorolytic enzymes, as demonstrated in Giardia lamblia where N-nucleoside deaza analogs (8-azaadenosine, 1-deazaadenosine, 7-deazaadenosine) were all metabolized but 9-deazaadenosine was not [4]. This property is especially valuable for studies in organisms or cell types where nucleoside phosphorylase expression levels are high and would otherwise confound interpretation of analog stability data.

Application
Selection property
Validation focus
ADA‑competent kinase/ATPase assays
ADA‑resistant triphosphate probe
ADA‑competent matrix compatibility
ATP incorporation vs. methylation studies
SAHH‑inert ATP analog
ATP/SAHH pathway differentiation
Nucleotide pool displacement research
Measurable ATP‑to‑analog ratio shift
HPLC/MS nucleotide quantification
Phosphorylase‑rich organism studies
C‑nucleoside cleavage resistance
Non‑cleavable analog confirmation
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